molecular formula C4H10O2 B1200966 (S)-(+)-1,3-Butanediol CAS No. 24621-61-2

(S)-(+)-1,3-Butanediol

Cat. No. B1200966
CAS RN: 24621-61-2
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of (S)-(+)-1,3-Butanediol involves enantioselective methods. Notably, it can be produced via the treatment of 1,3-butanediol with the resting cells of methanol yeast, Candida boidinii, which facilitates the enantioselective production of (S)-1,3-Butanediol and (S)-3-Hydroxybutyric acid (Matsumura et al., 1993). Another approach involves the enantioselective hydrogenation of 4-hydroxy-2-butanone using asymmetrically modified metal catalysts, leading to the production of either (R)- or (S)-1,3-Butanediol with high optical purity (Murakami et al., 1980).

Molecular Structure Analysis

The molecular structure of (S)-(+)-1,3-Butanediol has been resolved through inclusion crystallization, revealing its ability to form stable complexes through hydrogen bonds and van der Waals interactions. This property is pivotal for its separation from racemic mixtures and for understanding its interaction with biological molecules (Nishikawa et al., 1997).

Chemical Reactions and Properties

(S)-(+)-1,3-Butanediol is involved in various chemical reactions due to its two hydroxyl groups. It can be oxidized to 4-hydroxy-2-butanone, or reduced to produce (S)-3-Hydroxybutyric acid, a process facilitated by specific yeast strains (Matsumura et al., 1993). Additionally, its ability to form esters and inclusion complexes highlights its chemical versatility and utility in synthetic chemistry.

Scientific Research Applications

Application in Sports Nutrition and Exercise Metabolism

  • Scientific Field : Sports Nutrition and Exercise Metabolism .
  • Summary of the Application : The compound “(S)-(+)-1,3-Butanediol” is used as a precursor to induce hyperketonemia, which is a state of elevated levels of ketone bodies in the blood. This state is thought to enhance endurance performance in sports, particularly in cycling .
  • Methods of Application : The study involved the administration of R,S-1,3-butanediol, a racemic βHB precursor, to cyclists. This compound is a widely available nontoxic dialcohol and component part of the R,S-1,3-butanediol acetoacetate diester .
  • Results or Outcomes : The study found that acute hyperketonemia, induced by the administration of R,S-1,3-butanediol, had an effect on a ∼30-min cycling time-trial performance following a glycogen-depletion phase .

Application in Biotechnology and Biochemistry

  • Scientific Field : Biotechnology and Biochemistry .
  • Summary of the Application : “(S)-(+)-1,3-Butanediol” is used in the synthesis of ®-1,3-Butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase .
  • Methods of Application : The study involved the use of whole cells of recombinant Escherichia coli expressing an (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis for the enantioselective oxidation .

Application in Pharmacology and Experimental Therapeutics

  • Scientific Field : Pharmacology and Experimental Therapeutics .
  • Summary of the Application : The compound “(S)-(+)-1,3-Butanediol” is used to stimulate the biosynthesis of the most abundant ketone body, β-hydroxybutyrate (βHB), and its purported salubrious effects . It is commonly administered to raise βHB bioavailability in vivo and in the absence of nutrient deprivation .
  • Methods of Application : The study involved the administration of 5%, 10%, or 20% 1,3-BD via the drinking water to adult, male Wistar-Kyoto rats for four weeks .

Application in Microbial Cell Factories

  • Scientific Field : Microbial Cell Factories .
  • Summary of the Application : “(S)-(+)-1,3-Butanediol” is used in the highly enantioselective synthesis of ®-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system .
  • Methods of Application : The study involved the use of whole cells of recombinant Escherichia coli expressing an (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis for the enantioselective oxidation .
  • Results or Outcomes : Under optimal conditions, 20 g/L of the racemate transformed into 16.67 g/L of ®-1,3-butanediol with 99.5% enantiomeric excess by the oxidation–reduction cascade system in a 200-mL bioreactor .

Safety And Hazards

Check safety data sheets and resources like the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) for information on the hazards associated with (S)-(+)-1,3-Butanediol. Look for data on its toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

Look for recent papers or reviews on (S)-(+)-1,3-Butanediol to see what current research is focusing on and where the field might be heading.


Remember to critically analyze all the information you find and to cite your sources appropriately. Good luck with your research!


properties

IUPAC Name

(3S)-butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZLCDOIYMWBV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-butane-1,3-diol

CAS RN

24621-61-2
Record name (+)-1,3-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24621-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (S)-(+)-Butane-1,3-diol
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Record name (S)-butane-1,3-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02202
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Record name (S)-(+)-butane-1,3-diol
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Melting Point

<-50 °C
Record name (S)-butane-1,3-diol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods II

Procedure details

The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-1,3-Butanediol
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(S)-(+)-1,3-Butanediol
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(S)-(+)-1,3-Butanediol
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(S)-(+)-1,3-Butanediol
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Reactant of Route 6
(S)-(+)-1,3-Butanediol

Citations

For This Compound
492
Citations
A Matsuyama, H Yamamoto, N Kawada… - Journal of Molecular …, 2001 - Elsevier
We have developed the economical and convenient biocatalytic process for the preparation of (R)-1,3-butanediol (BDO) by stereo-specific microbial oxido-reduction on an industrial …
Number of citations: 111 www.sciencedirect.com
S Desrochers, P Dubreuil, J Brunet… - American Journal …, 1995 - journals.physiology.org
The (R,S)-1,3-butanediol-acetoacetate monoesters and diester are nonionized sodium-free precursors of ketone bodies (beta-hydroxybutyrate and acetoacetate). They represent a …
Number of citations: 93 journals.physiology.org
S Desrochers, F David, M Garneau, M Jetté… - Biochemical …, 1992 - portlandpress.com
The metabolism of millimolar concentrations of R- or S-1,3-butanediol has been studied in perfused livers from fed and starved rats. Protocols were designed to measure in the same …
Number of citations: 58 portlandpress.com
RAH Davis, SE Deemer, JM Bergeron, JT Little… - The FASEB …, 2019 - ncbi.nlm.nih.gov
The dietary R-3-hydroxybutyrate-R-1, 3-butanediol monoester increases resting energy expenditure (REE) and markers of brown and white adipose thermogenesis in lean mice. The …
Number of citations: 41 www.ncbi.nlm.nih.gov
K Hintzer, B Koppenhoefer… - The Journal of Organic …, 1982 - ACS Publications
(R> 1 cohol protection, LiAlH4 reduction, and cyclization gave (S)-l with 96.1±0.5% ee (cf. Figure lb). This result demonstrated that essentially no racemization occurred during the nine-…
Number of citations: 62 pubs.acs.org
MA Puchowicz, CL Smith, C Bomont, J Koshy… - The Journal of nutritional …, 2000 - Elsevier
A high-fat, almost carbohydrate-free diet is used in children with intractable epilepsy to help control seizures by inducing a permanent state of ketosis. Esters of ketone bodies have been …
Number of citations: 59 www.sciencedirect.com
H Yamamoto, A Matsuyama, Y Kobayashi… - Bioscience …, 1995 - Taylor & Francis
(S)-1,3-Butanediol (BOO) oxidizing enzyme was purified from Candida parapsilosis IFO 1396, which could produce (R)-1,3-BDO from the racemate. The purified enzyme was an NAO + -…
Number of citations: 36 www.tandfonline.com
S Desrochers, K Quinze, H Dugas, P Dubreuil… - The Journal of …, 1995 - Elsevier
We present the preparation and characterization of totally and partially water-soluble forms of fat which could replace emulsions of long-chain triacylglycerols for total parenteral nutrition…
Number of citations: 47 www.sciencedirect.com
DM Shaw, F Merien, A Braakhuis… - … journal of sport …, 2019 - journals.humankinetics.com
This study investigated the effect of the racemic β-hydroxybutyrate (βHB) precursor, R,S-1,3-butanediol (BD), on time-trial (TT) performance and tolerability. A repeated-measures, …
Number of citations: 54 journals.humankinetics.com
O Haba, Y Morimoto, T Uesaka, K Yokota… - …, 1995 - ACS Publications
Wulff et al. have established the synthesis of the optically active vinyl polymer through cyclocopolymer-ization of the divinyl monomer having a chiral template with the vinyl comonomer, …
Number of citations: 15 pubs.acs.org

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